molecular formula C20H19N3O2 B2793409 1-(2-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 923676-03-3

1-(2-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2793409
CAS No.: 923676-03-3
M. Wt: 333.391
InChI Key: AXIKUSSVIBYWSP-UHFFFAOYSA-N
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Description

1-(2-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule building block supplied for research purposes. This compound features a 2-oxo-1,2-dihydropyridine (2-pyridone) core, a privileged scaffold in medicinal chemistry, substituted with a 2-methylbenzyl group at the N1 position and a 6-methylpyridin-2-yl carboxamide at the C3 position . The 2-pyridone structure is a common motif in the development of compounds for various research areas, including the modulation of protein kinases and the investigation of metabolic pathways . As part of a class of dihydropyridinone compounds, it serves as a key intermediate for researchers in chemical biology and drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-7-3-4-9-16(14)13-23-12-6-10-17(20(23)25)19(24)22-18-11-5-8-15(2)21-18/h3-12H,13H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIKUSSVIBYWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities, particularly in cancer research and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes the formation of the dihydropyridine framework followed by the introduction of substituents at specific positions to enhance biological activity. The detailed synthetic pathway can include:

  • Formation of the Dihydropyridine Core : This often involves cyclization reactions using appropriate precursors.
  • Substitution Reactions : Introducing the 2-methylbenzyl and 6-methylpyridin-2-yl groups through nucleophilic substitution or coupling reactions.
  • Carboxamide Formation : The final step usually involves converting a suitable intermediate into the carboxamide form.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundMCF-712.2Induction of apoptosis
Similar DihydropyridinesMDA-MB-4685.2Inhibition of cell proliferation

The compound's GI50 value against the MCF-7 cell line indicates moderate activity compared to other derivatives with more potent effects observed in MDA-MB-468 cells, suggesting a selective mechanism that may be exploited for targeted therapies in triple-negative breast cancer (TNBC) .

The biological activity is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometric analyses have demonstrated that certain analogs lead to significant rates of apoptosis, comparable to known chemotherapeutic agents. For instance, compounds displaying a para-substituent on the benzyl group showed enhanced selectivity and potency against MDA-MB-468 cells, indicating that structural modifications can significantly influence biological outcomes .

Study 1: Cytotoxicity Evaluation

A study evaluated a series of dihydropyridine derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that modifications at the N-benzyl position could increase tumor selectivity and overall cytotoxicity. The most promising candidates were subjected to further mechanistic studies to elucidate their pathways of action .

Study 2: Apoptosis Induction

Another investigation focused on the apoptotic effects of selected dihydropyridine derivatives. The study utilized annexin V-FITC staining to quantify apoptosis rates, revealing that certain compounds induced apoptosis rates exceeding those of gefitinib, a standard treatment for certain cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives. Key differences lie in substituent groups, which dictate pharmacological and physicochemical properties:

Compound Name Substituents (Position) Key Features Reference
Target Compound 1: 2-methylbenzyl; 3: 6-methylpyridin-2-yl Balanced lipophilicity; potential kinase inhibition -
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3: 3-bromo-2-methylphenyl Planar conformation due to π-conjugation; centrosymmetric dimer formation
2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 1: 4-(trifluoromethyl)benzyl; 3: 3-pyridinyl Enhanced electron-withdrawing effects; improved metabolic stability
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 3: benzothiazolyl; 1: 3-methylbenzyl Increased aromatic stacking potential; antimicrobial activity
BMS-777607 (Met kinase inhibitor) 1: 4-fluorophenyl; 3: 4-ethoxy substituent Orally efficacious; selective kinase inhibition

Physicochemical and Crystallographic Data

  • Planarity and Conformation : The dihedral angle between aromatic rings in N-(3-bromo-2-methylphenyl) analogs is 8.38°, indicating near-planar conformations that favor crystal packing and target binding . The target compound’s 2-methylbenzyl group may introduce slight torsional strain, altering solubility.
  • Hydrogen Bonding : Centrosymmetric dimers formed via N–H⋯O interactions in N-(3-bromo-2-methylphenyl) derivatives stabilize crystal lattices . The target’s 6-methylpyridin-2-yl group may disrupt such interactions, affecting crystallinity.
  • Lipophilicity : The 4-(trifluoromethyl)benzyl group in ’s compound increases logP, whereas the target’s 2-methylbenzyl group offers moderate lipophilicity, balancing bioavailability and membrane penetration .

Q & A

Basic Research Questions

Q. What are the critical factors in optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis requires multi-step protocols involving cyclization of β-ketoesters under acidic conditions, followed by coupling with substituted benzyl or pyridyl groups. Key factors include:

  • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to facilitate amide bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves intermediates .
    • Data Table :
StepKey ParameterOptimal RangeImpact on Yield
CyclizationAcid catalyst (pH)pH 2–470–85%
AmidationSolvent polarityDMF > THF+20% yield
PurificationGradient elution10–40% EtOAcPurity >95%

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methylbenzyl vs. pyridyl groups) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 365.1523) .
  • X-ray Crystallography : Resolves tautomerism (e.g., lactam vs. hydroxy-pyridine forms) using SHELXL .

Q. How is the compound screened for preliminary biological activity in academic settings?

  • Methodological Answer :

  • Enzyme Assays : Dose-dependent inhibition of kinases or proteases (IC₅₀ values) using fluorescence-based protocols .
  • Cell Viability : MTT assays (24–72 hr) in cancer lines (e.g., HeLa, MCF-7) .
  • Controls : Comparator compounds (e.g., staurosporine for kinase inhibition) validate assay sensitivity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict binding modes to biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR) based on structural homology to similar dihydropyridines .
  • Docking Software : AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) .
  • Validation : Compare predicted vs. experimental IC₅₀; RMSD <2.0 Å indicates reliable models .

Q. How do structural modifications (e.g., halogen substitution) resolve contradictions in biological activity data?

  • Methodological Answer :

  • SAR Analysis : Compare analogs (e.g., 2-chloro vs. 3-fluoro derivatives) in enzymatic assays .
  • Electrostatic Mapping : Halogens enhance binding via halogen bonding (e.g., Cl→O interactions in kinase pockets) .
    • Data Table :
DerivativeSubstitutionIC₅₀ (EGFR)Notes
Parent2-methylbenzyl1.2 µMBaseline
Analog A3-fluoro0.8 µMImproved potency
Analog B4-nitro>10 µMReduced solubility

Q. What strategies address tautomerism challenges in X-ray crystallography?

  • Methodological Answer :

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces disorder .
  • Refinement : SHELXL restraints for N—H⋯O hydrogen bonds in lactam tautomers .
  • Validation : Check R-factors (R₁ <5%) and electron density maps for tautomeric occupancy .

Q. How can statistical design of experiments (DoE) optimize reaction scalability?

  • Methodological Answer :

  • Factors : Temperature, catalyst loading, solvent ratio (3–5 variables) .
  • Software : Minitab or JMP for factorial design (e.g., 2³ designs with center points) .
  • Outcome : Reduced experiments (e.g., 12 runs vs. 27) with >90% yield predictability .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Methodological Answer :

  • Reaction Monitoring : LC-MS tracks intermediates (e.g., hydrolysis to carboxylic acids) .
  • Isotope Labeling : ¹⁸O-water studies confirm hydrolysis pathways .
  • Computational Studies : DFT calculations identify transition states for side reactions .

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